Cyclophilin D PPIase Inhibition Potency — Direct IC50 Comparison
In a chymotrypsin-coupled spectrophotometric PPIase assay using human recombinant cyclophilin D with Suc-AAPF-pNA as substrate (15 min preincubation), 5-cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide (CAS 303144-62-9) demonstrated an IC50 of 1.49 μM against CypD [1]. For context, the highly optimized subtype-selective CypD inhibitor CypD-IN-3 achieves an IC50 of 0.01 μM (149-fold more potent), and CypD-IN-4 achieves 0.057 μM (26-fold more potent) [2][3]. This potency gap positions CAS 303144-62-9 as a moderate-affinity CypD ligand suitable for applications where weaker target engagement or distinct binding kinetics are experimentally desired.
| Evidence Dimension | CypD PPIase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.49 μM (1,490 nM) |
| Comparator Or Baseline | CypD-IN-3: IC50 = 0.01 μM (10 nM); CypD-IN-4: IC50 = 0.057 μM (57 nM) |
| Quantified Difference | 149-fold less potent than CypD-IN-3; 26-fold less potent than CypD-IN-4 |
| Conditions | Human recombinant CypD; Suc-AAPF-pNA substrate; chymotrypsin-coupled spectrophotometry; 15 min preincubation (target compound); 1 hr preincubation (comparator assays) |
Why This Matters
A moderate CypD IC50 of 1.49 μM differentiates this compound from sub-nanomolar CypD inhibitors and makes it a candidate for generating partial target engagement or concentration-dependent response curves in mPTP functional assays.
- [1] BindingDB. CHEMBL3801393 — Inhibition of Cyclophilin D (unknown origin) activity. IC50: 1.49E+3 nM. Chymotrypsin-coupled spectrophotometry assay. Accessed 2026. View Source
- [2] CypD-IN-3 (B52). Cyclophilin D inhibitor. CypD IC50 = 0.01 μM. PeptideDB / TargetMol. Accessed 2026. View Source
- [3] CypD-IN-4. Cyclophilin D inhibitor. CypD IC50 = 0.057 μM. MedChemExpress / TargetMol. Accessed 2026. View Source
